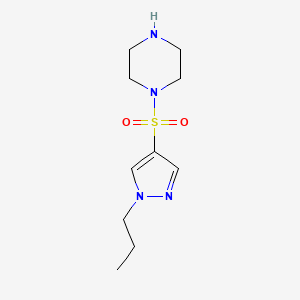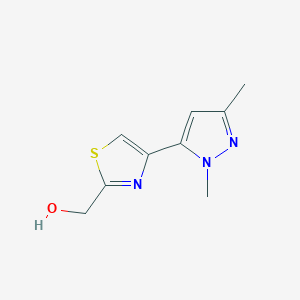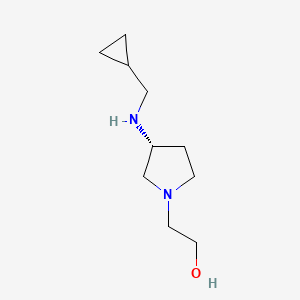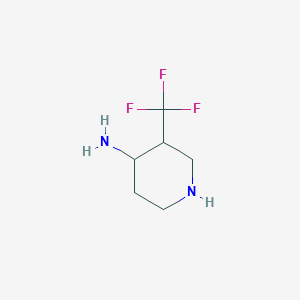
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine is an organic compound that features a piperazine ring substituted with an isopropyl group and a pyridine ring substituted with a tert-butylthio group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.
Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and a suitable leaving group on the pyridine ring.
Formation of the Piperazine Ring: The piperazine ring can be formed through a cyclization reaction involving diamines and dihalides.
Substitution with Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It can be used as an intermediate in the synthesis of other valuable compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-methylpiperazine: Similar structure but with a methyl group instead of an isopropyl group.
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of an isopropyl group.
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of an isopropyl group.
Uniqueness
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine is unique due to the specific combination of functional groups and their spatial arrangement, which can result in distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C17H29N3S |
|---|---|
Poids moléculaire |
307.5 g/mol |
Nom IUPAC |
1-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C17H29N3S/c1-13(2)19-7-9-20(10-8-19)16-14(3)11-15(12-18-16)21-17(4,5)6/h11-13H,7-10H2,1-6H3 |
Clé InChI |
WEBNYFJIJUMZLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1N2CCN(CC2)C(C)C)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11793644.png)



![5-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11793678.png)
![2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11793680.png)


![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B11793696.png)





